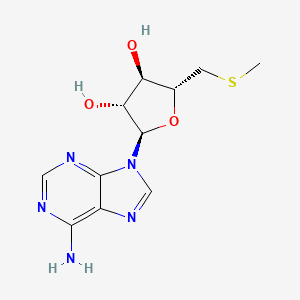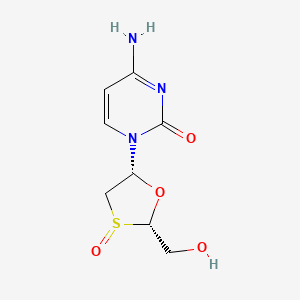
4-Chlorophenylbiguanide
Descripción general
Descripción
4-Clorofenilbiguanida es un compuesto químico con la fórmula molecular C8H12ClN5. Es conocido por su función como agonista alostérico y modulador del receptor 5-HT3 y como antagonista del receptor α2A-adrenérgico . Este compuesto tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la neurofarmacología y la química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-Clorofenilbiguanida típicamente involucra la reacción de 4-cloroanilina con cianoguanidina en condiciones ácidas. La reacción procede de la siguiente manera:
Materiales de Partida: 4-cloroanilina y cianoguanidina.
Condiciones de Reacción: La reacción se lleva a cabo en un medio ácido, a menudo usando ácido clorhídrico.
Procedimiento: La 4-cloroanilina se disuelve en una solución ácida, seguida de la adición de cianoguanidina. La mezcla se calienta para facilitar la reacción, lo que lleva a la formación de 4-Clorofenilbiguanida.
Métodos de Producción Industrial: La producción industrial de 4-Clorofenilbiguanida sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Manejo a Granel: Se manejan grandes cantidades de 4-cloroanilina y cianoguanidina en reactores industriales.
Condiciones Controladas: Las condiciones de reacción, como la temperatura y el pH, se controlan meticulosamente para asegurar un alto rendimiento y pureza.
Purificación: El producto se purifica utilizando técnicas como la recristalización o la cromatografía para obtener 4-Clorofenilbiguanida de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: 4-Clorofenilbiguanida experimenta varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido, aunque estas reacciones son menos comunes.
Reactivos y Condiciones Comunes:
Sustitución: Reactivos como el hidróxido de sodio o el carbonato de potasio pueden facilitar las reacciones de sustitución.
Oxidación: Se pueden utilizar agentes oxidantes fuertes como el permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Productos Principales:
Productos de Sustitución: Dependiendo del nucleófilo, se pueden formar varios derivados sustituidos de 4-Clorofenilbiguanida.
Productos de Oxidación y Reducción: Estas reacciones típicamente alteran los grupos funcionales unidos al anillo fenilo o al grupo biguanida.
Aplicaciones Científicas De Investigación
4-Clorofenilbiguanida tiene diversas aplicaciones en la investigación científica:
Neurofarmacología: Se utiliza para estudiar el receptor 5-HT3, que está involucrado en la neurotransmisión y tiene implicaciones en la ansiedad, la depresión y la emesis.
Química Medicinal: El compuesto se explora por sus posibles efectos terapéuticos y como un compuesto líder para el desarrollo de fármacos.
Estudios Biológicos: Ayuda a comprender el papel de los receptores de serotonina en varios procesos fisiológicos y patológicos.
Aplicaciones Industriales: Aunque menos común, se puede utilizar en la síntesis de otros compuestos químicos e intermedios.
Mecanismo De Acción
El mecanismo de acción de 4-Clorofenilbiguanida involucra su interacción con dianas moleculares específicas:
Comparación Con Compuestos Similares
4-Clorofenilbiguanida se puede comparar con otros compuestos similares:
Meta-Clorofenilbiguanida: Similar en estructura pero difiere en la posición del átomo de cloro en el anillo fenilo.
Fenilbiguanida: Carece del sustituyente de cloro, lo que lleva a diferentes propiedades farmacológicas.
Otras Biguanidas: Compuestos como la metformina, que se utiliza en el tratamiento de la diabetes, comparten el grupo biguanida pero tienen diferentes sustituyentes y aplicaciones.
Conclusión
4-Clorofenilbiguanida es un compuesto versátil con aplicaciones significativas en la investigación científica, particularmente en la neurofarmacología y la química medicinal. Sus interacciones únicas con los receptores 5-HT3 y α2A-adrenérgicos lo convierten en una herramienta valiosa para estudiar la neurotransmisión y desarrollar posibles agentes terapéuticos.
Si tiene alguna pregunta específica o necesita más detalles, ¡no dude en preguntar!
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYFFCPFVMJTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201086 | |
| Record name | 4-Chlorophenylbiguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5304-59-6 | |
| Record name | (4-Chlorophenyl)biguanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5304-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylbiguanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5304-59-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorophenylbiguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)biguanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-CHLOROPHENYL)BIGUANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61UQ98597T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



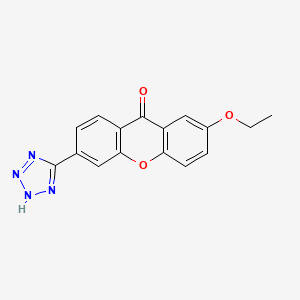
![7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--(3-methyloxiran-2-yl)phosphonic acid (1/1)](/img/structure/B1200740.png)
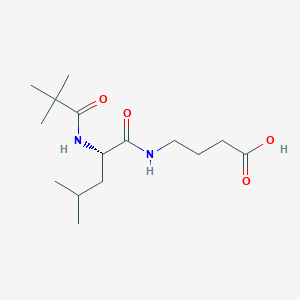

![[(6R)-3-(3,4-dichlorophenyl)-6-hydroxy-2-(propan-2-ylcarbamoyloxymethyl)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl N-propan-2-ylcarbamate](/img/structure/B1200744.png)



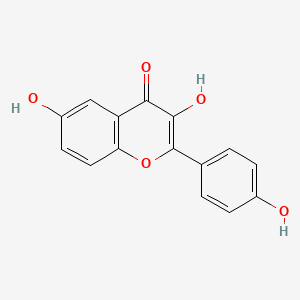
![3-[3-(phenylthio)-1H-indol-2-yl]propanoic acid methyl ester](/img/structure/B1200755.png)
